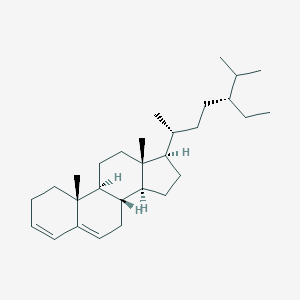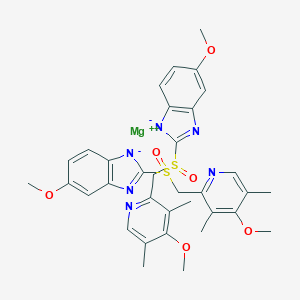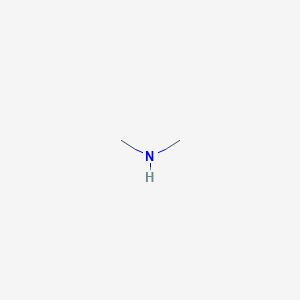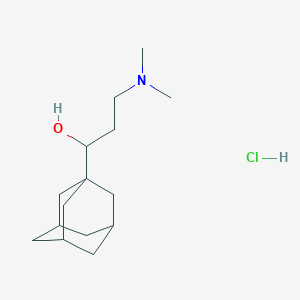
1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied for its potential applications in various fields, including pharmacology, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is not fully understood. However, it is believed to act as a cholinergic agent by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function and memory.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is its ability to improve cognitive function and memory. This makes it an attractive candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride. One area of research is the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research is the study of its potential applications in materials science, particularly in the development of new materials with unique properties.
In conclusion, 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique properties make it an attractive candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with 2-dimethylaminoethylamine to produce 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-. Finally, the hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in pharmacology, particularly as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
31878-59-8 |
|---|---|
Produktname |
1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, HYDROCHLORIDE |
Molekularformel |
C15H28ClNO |
Molekulargewicht |
273.84 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H27NO.ClH/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,17H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
VLLNJDMHDJRNFK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
Kanonische SMILES |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
Andere CAS-Nummern |
768-95-6 |
Piktogramme |
Flammable; Irritant |
Synonyme |
1-Hydroxy adamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate](/img/structure/B145573.png)
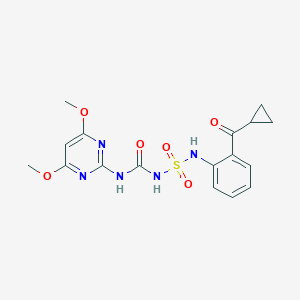
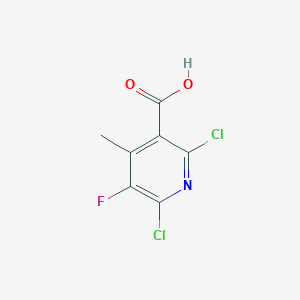
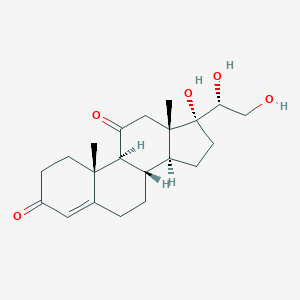
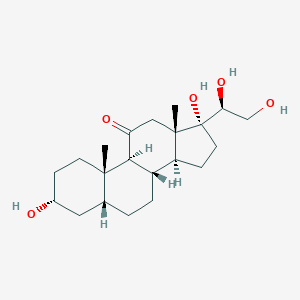
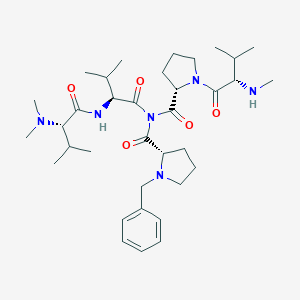
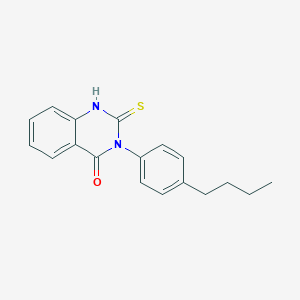
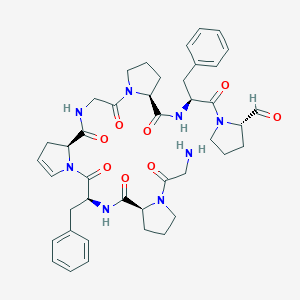
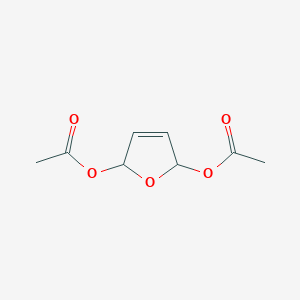
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B145595.png)
![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)
